(5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate
Overview
Description
“(5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate” is a chemical compound with the formula C12H15NO5S. It has a molecular weight of 285.32 . It’s a compound that falls under the category of organosulfur compounds .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . Sodium sulfinates can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1 . This code provides a specific string of characters representing the compound’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.32 . Other physical and chemical properties such as boiling point and linear structure formula are not specified in the searched resources .Mechanism of Action
The mechanism of action of (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. It has also been found to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate in lab experiments is its ability to selectively target certain compounds. This makes it a useful reagent for the synthesis of specific organic compounds. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Future Directions
There are several future directions for the use of (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate in scientific research. One potential application is in the development of new drugs for the treatment of fungal and bacterial infections. Another potential direction is in the synthesis of new organic compounds for use in the pharmaceutical industry. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
(5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research. One of the most common uses of this compound is in the synthesis of various organic compounds. It has been found to be an effective reagent for the synthesis of sulfonamides, which are commonly used in the pharmaceutical industry.
properties
IUPAC Name |
(5-oxomorpholin-2-yl)methyl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9-2-4-11(5-3-9)19(15,16)18-7-10-6-13-12(14)8-17-10/h2-5,10H,6-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXROPSDWNFIQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CNC(=O)CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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